2-sec-Hexadecylnaphthalene 2-sec-Hexadecylnaphthalene
Brand Name: Vulcanchem
CAS No.: 61593-20-2
VCID: VC17060868
InChI: InChI=1S/C26H40/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-23(2)25-21-20-24-18-15-16-19-26(24)22-25/h15-16,18-23H,3-14,17H2,1-2H3
SMILES:
Molecular Formula: C26H40
Molecular Weight: 352.6 g/mol

2-sec-Hexadecylnaphthalene

CAS No.: 61593-20-2

Cat. No.: VC17060868

Molecular Formula: C26H40

Molecular Weight: 352.6 g/mol

* For research use only. Not for human or veterinary use.

2-sec-Hexadecylnaphthalene - 61593-20-2

Specification

CAS No. 61593-20-2
Molecular Formula C26H40
Molecular Weight 352.6 g/mol
IUPAC Name 2-hexadecan-2-ylnaphthalene
Standard InChI InChI=1S/C26H40/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-23(2)25-21-20-24-18-15-16-19-26(24)22-25/h15-16,18-23H,3-14,17H2,1-2H3
Standard InChI Key QRPSMRABKSANRF-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCC(C)C1=CC2=CC=CC=C2C=C1

Introduction

Structural Characteristics of 2-sec-Hexadecylnaphthalene

Molecular Architecture

The compound’s structure consists of a naphthalene ring system—a fused bicyclic aromatic hydrocarbon—with a sec-hexadecyl group (-C16_{16}H33_{33}) attached at the second carbon position. The "sec" designation indicates that the hexadecyl chain branches at the second carbon, resulting in a 1-methylpentadecyl substituent. This branching introduces steric effects that influence molecular packing and solubility .

The 2D structure (Figure 1) highlights the planar naphthalene core and the extended alkyl chain, while 3D conformational analyses reveal flexibility in the alkyl moiety, allowing for multiple rotameric states .

Table 1: Key Structural Descriptors

PropertyValueReference
Molecular FormulaC26H40\text{C}_{26}\text{H}_{40}
Molecular Weight352.6 g/mol
Rotatable Bond Count14
Topological Polar Surface Area0 Ų

Stereochemical Considerations

Physicochemical Properties

Hydrophobicity and Solubility

The compound’s high hydrophobicity is quantified by its computed XLogP3 value of 11.3, indicating extreme lipid solubility . This property aligns with its application in hydrophobic matrices, though aqueous solubility is negligible.

Thermal and Conformational Behavior

With 14 rotatable bonds in the alkyl chain, the molecule exhibits significant conformational flexibility. This flexibility may contribute to low melting points compared to linear alkylnaphthalenes, though experimental data are lacking.

Table 2: Computed Physicochemical Properties

PropertyValueReference
XLogP311.3
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count0
Heavy Atom Count26

Chemical Identifiers and Nomenclature

IUPAC and Systematic Names

The IUPAC name, 2-hexadecan-2-ylnaphthalene, reflects the substitution pattern and branching. Alternative systematic names include 2-(1-methylpentadecyl)naphthalene and Naphthalene, 2-(1-methylpentadecyl)- .

Registry Identifiers

  • CAS Registry Number: 61593-20-2

  • UNII: 53GRC2BM3T

  • PubChem CID: 14029928

  • Wikidata ID: Q27261109

SMILES and InChI Representations

  • SMILES: CCCCCCCCCCCCCCC(C)C1=CC2=CC=CC=C2C=C1

  • InChI: InChI=1S/C26H40/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-23(2)25-21-20-24-18-15-16-19-26(24)22-25/h15-16,18-23H,3-14,17H2,1-2H3

  • InChIKey: QRPSMRABKSANRF-UHFFFAOYSA-N

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